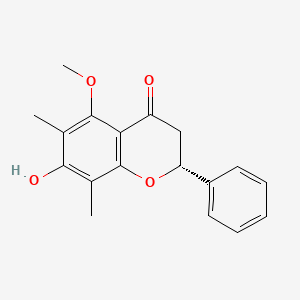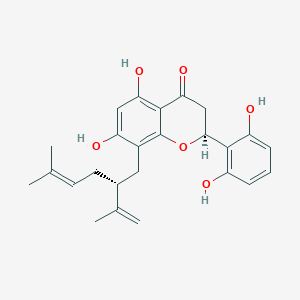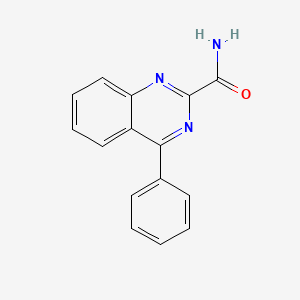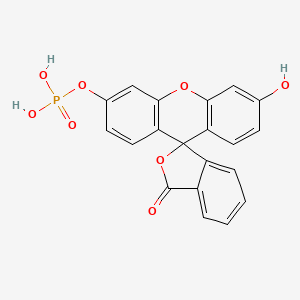![molecular formula C20H25N5O B1254990 6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Serotonin 5-HT2 Antagonists : This compound has been studied as a potential serotonin 5-HT2 antagonist. Research indicates that certain derivatives exhibit high receptor affinity and selectivity, potentially useful in treating conditions influenced by serotonin receptors (Andersen et al., 1992).
Inhibitors of Inducible Nitric Oxide Synthase : It has been explored as a nitric oxide synthase (NOS) inhibitor, specifically targeting the inducible isoform of the enzyme. These inhibitors show potential in treating inflammatory diseases and have demonstrated efficacy in animal models (Tinker et al., 2003).
Antimalarial and Antitumor Properties : The compound has been evaluated for its antimalarial, antibacterial, and antitumor activities. Certain derivatives show a broad spectrum of antitumor effects and are being considered for clinical trials (Elslager et al., 1983).
VEGF-Induced Angiogenesis Inhibition : Research has also looked into its ability to inhibit VEGF-induced angiogenesis, which plays a pivotal role in tumor growth and metastasis. The compound shows potential in maintaining cell-cell junction stability, thus attenuating angiogenesis needed for tumor growth (Ali et al., 2006).
PET Imaging Tracer for VEGFR-2 : A derivative of this compound has been developed as a PET imaging tracer for VEGFR-2, a receptor involved in tumor angiogenesis. This application is important for in vivo imaging of VEGFR-2 expression in angiogenic hot spots in solid tumors (Samén et al., 2009).
Hypotensive Agents : It has been investigated for its potential use as a hypotensive agent, particularly in relaxing blood vessels. Certain derivatives have shown significant hypotensive activities, making them potential candidates for treating hypertension (Eguchi et al., 1991).
properties
Product Name |
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine |
|---|---|
Molecular Formula |
C20H25N5O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methylpiperidin-2-yl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H25N5O/c1-13-19(14(2)26-24-13)15-7-8-18-17(10-15)20(23-12-22-18)21-11-16-6-4-5-9-25(16)3/h7-8,10,12,16H,4-6,9,11H2,1-3H3,(H,21,22,23) |
InChI Key |
VBBQLTUTNDYBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=CN=C3NCC4CCCCN4C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



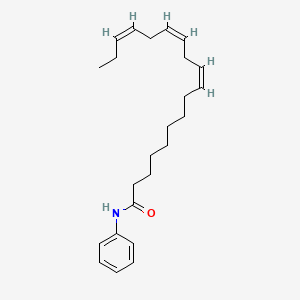
![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
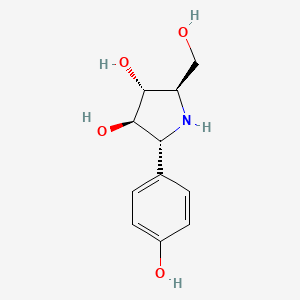
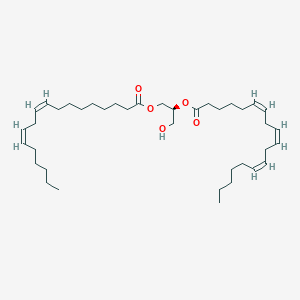

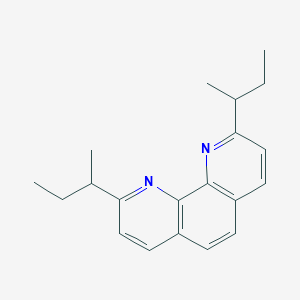

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
